molecular formula C10H13NO3 B12953784 4-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)butanoic acid

4-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)butanoic acid

Cat. No.: B12953784
M. Wt: 195.21 g/mol
InChI Key: FZOZDNOTSCXOND-UHFFFAOYSA-N
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Description

4-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)butanoic acid is an organic compound with the molecular formula C10H13NO3. It is a derivative of pyridine, characterized by the presence of a butanoic acid group attached to a 1-methyl-6-oxo-1,6-dihydropyridin-3-yl moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)butanoic acid typically involves the condensation of 1-methyl-6-oxo-1,6-dihydropyridine with butanoic acid derivatives. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

4-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and metabolic disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as those involved in inflammatory pathways. It may also modulate the expression of genes related to oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation, but the compound’s ability to block AP-1-mediated luciferase activity suggests its role in anti-inflammatory processes .

Comparison with Similar Compounds

4-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)butanoic acid can be compared with other similar compounds, such as:

    1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound shares a similar pyridine core but differs in the attached functional groups.

    Nudifloric acid: Another derivative of pyridine with distinct biological activities.

    Cordyceps bassiana derivatives: These compounds exhibit similar anti-inflammatory and antioxidant properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-(1-methyl-6-oxopyridin-3-yl)butanoic acid

InChI

InChI=1S/C10H13NO3/c1-11-7-8(5-6-9(11)12)3-2-4-10(13)14/h5-7H,2-4H2,1H3,(H,13,14)

InChI Key

FZOZDNOTSCXOND-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)CCCC(=O)O

Origin of Product

United States

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